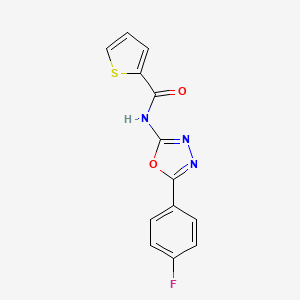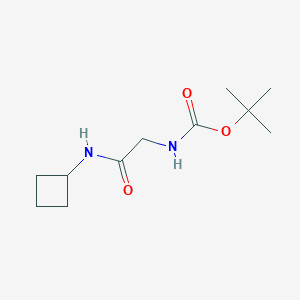
N-(2-Boc-aminoacetyl)cyclobutylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Boc-aminoacetyl)cyclobutylamine, also known as CBAA, is a cyclic amino acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBAA is a potent inhibitor of a class of enzymes known as lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation.
作用機序
LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. This process can lead to the activation or repression of gene expression, depending on the specific lysine residue and the context of the chromatin. N-(2-Boc-aminoacetyl)cyclobutylamine inhibits the activity of LSD1 by binding to its active site and preventing the demethylation of lysine residues. This leads to the accumulation of methylated histones and the repression of gene expression, ultimately resulting in the induction of cell differentiation and apoptosis.
Biochemical and Physiological Effects:
N-(2-Boc-aminoacetyl)cyclobutylamine has been shown to have a wide range of biochemical and physiological effects, including the induction of cell differentiation and apoptosis in cancer cells, the improvement of cognitive function and memory in animal models of Alzheimer's disease, and the regulation of cardiovascular function. N-(2-Boc-aminoacetyl)cyclobutylamine has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin and Notch pathways, which play crucial roles in cell differentiation and proliferation.
実験室実験の利点と制限
N-(2-Boc-aminoacetyl)cyclobutylamine has several advantages for lab experiments, including its high potency and specificity for LSD1 inhibition, its ability to induce cell differentiation and apoptosis in cancer cells, and its potential for the treatment of neurodegenerative disorders. However, N-(2-Boc-aminoacetyl)cyclobutylamine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(2-Boc-aminoacetyl)cyclobutylamine, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. In addition, the combination of N-(2-Boc-aminoacetyl)cyclobutylamine with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity. Finally, the development of N-(2-Boc-aminoacetyl)cyclobutylamine derivatives with improved potency and selectivity for LSD1 inhibition may lead to the discovery of new drugs for the treatment of various diseases.
合成法
The synthesis of N-(2-Boc-aminoacetyl)cyclobutylamine involves the condensation of cyclobutanone with Boc-protected glycine methyl ester, followed by the deprotection of the Boc group using trifluoroacetic acid. The resulting product is then treated with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide to form the final product, N-(2-Boc-aminoacetyl)cyclobutylamine.
科学的研究の応用
N-(2-Boc-aminoacetyl)cyclobutylamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. As a potent inhibitor of LSD1, N-(2-Boc-aminoacetyl)cyclobutylamine has been shown to induce cell differentiation and apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, N-(2-Boc-aminoacetyl)cyclobutylamine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease, highlighting its potential for the treatment of neurodegenerative disorders.
特性
IUPAC Name |
tert-butyl N-[2-(cyclobutylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-7-9(14)13-8-5-4-6-8/h8H,4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCICCMSOKHHGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-[(2,4-Dichlorophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2907898.png)

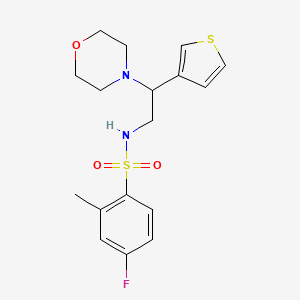
![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-phenacylsulfanylquinazolin-4-one](/img/structure/B2907902.png)
![N-(2-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2907903.png)
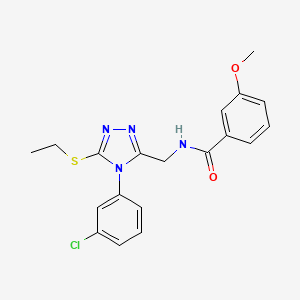

![4-(2-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2907907.png)
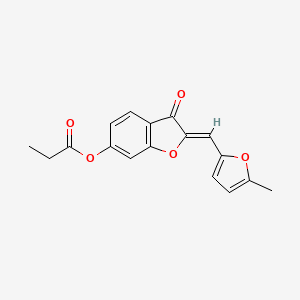
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2907909.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2907910.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2907913.png)
